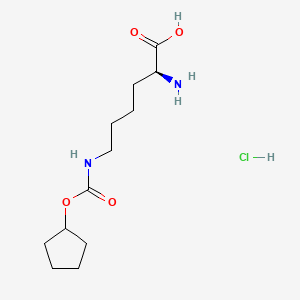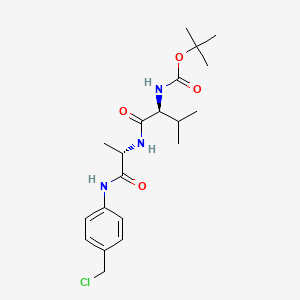
Fmoc-L-Asn(EDA-N3)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Asn(EDA-N3)-OH, or Fmoc-L-asparagine, is a synthetic amino acid derivative used in various scientific research applications. It is a white crystalline powder that is soluble in water, ethanol, and other common organic solvents. This compound has been used in the laboratory to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Fmoc-L-Asn(EDA-N3)-OH has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and other organic molecules, as well as in the study of protein structure and function. It has been used to study the structure and activity of enzymes, as well as to study the effects of various drugs and compounds on cellular processes. Additionally, it has been used to study the effects of mutations on protein structure and function, and to study the effects of various environmental factors on protein structure and function.
Mécanisme D'action
Fmoc-L-Asn(EDA-N3)-OH is a synthetic amino acid derivative that acts as a substrate for the enzyme asparagine synthetase, which catalyzes the conversion of aspartic acid to asparagine. This reaction is essential for the synthesis of proteins and other molecules. Additionally, this compound can act as an inhibitor of asparagine synthetase, which can be used to study the effects of asparagine synthetase inhibition on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of asparagine synthetase, which can lead to a decrease in the production of asparagine and other molecules. Additionally, it has been shown to affect the structure and function of proteins, as well as to affect the expression of genes involved in cellular processes. Furthermore, it has been shown to have an effect on the metabolism of carbohydrates, lipids, and other molecules, as well as to affect the activity of various enzymes involved in metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-L-Asn(EDA-N3)-OH has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, it is soluble in a variety of solvents and is relatively stable, making it suitable for use in a variety of laboratory experiments. However, it is limited in that it is only suitable for use in certain types of experiments, such as those involving the study of protein structure and function. Additionally, it is not suitable for use in experiments involving the synthesis of peptides or other organic molecules.
Orientations Futures
Fmoc-L-Asn(EDA-N3)-OH has a number of potential future directions for research. These include further study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Additionally, further research could be conducted to investigate the effects of this compound on the structure and function of proteins, as well as its effects on gene expression and metabolic pathways. Furthermore, further research could be conducted to investigate the effects of this compound on the synthesis of peptides and other organic molecules, as well as its potential applications in drug development and other areas.
Méthodes De Synthèse
Fmoc-L-Asn(EDA-N3)-OH can be synthesized using the this compound synthesis method. This method involves the reaction of the amino acid asparagine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of an acid catalyst. The reaction is followed by a deprotection step to yield the desired this compound product. This method has been used for the synthesis of various other Fmoc-L-amino acid derivatives.
Propriétés
IUPAC Name |
(2S)-4-(2-azidoethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c22-26-24-10-9-23-19(27)11-18(20(28)29)25-21(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,27)(H,25,30)(H,28,29)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDFHGCIXOHKEE-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)

![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)
![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)







![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)

